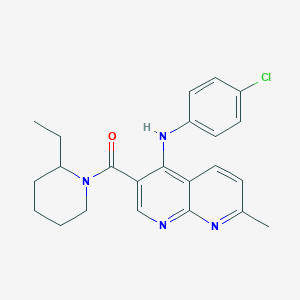

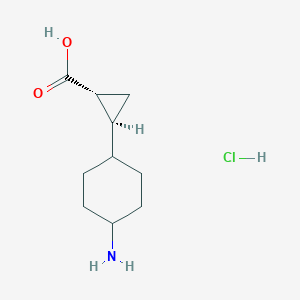

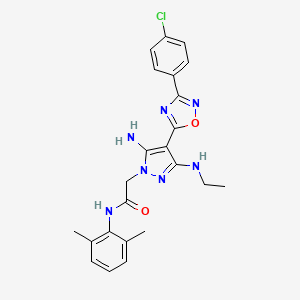

![molecular formula C20H20N2O3 B2566099 phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate CAS No. 897611-99-3](/img/structure/B2566099.png)

phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carbamates like CPCC often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis

The molecule contains a total of 48 bonds, including 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .科学的研究の応用

Synthesis and Chemical Transformations

Studies have shown that compounds similar to phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate are involved in diverse synthetic routes, leading to novel chemical entities with potential biological activities. For instance, the reaction of phenyl N-(8-quinolinyl)carbamate with sodium borohydride can yield dihydro-imidazoquinolin derivatives, showcasing the chemical versatility of such compounds (Saari et al., 1982). Additionally, the cyclopropane moiety in compounds has been explored for synthesis, such as in the creation of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, indicating the structural diversity achievable through strategic synthetic approaches (Yong et al., 2007).

Prodrug Development

Phenyl carbamate esters derived from N-substituted 2-aminobenzamides, closely related to the structure of interest, have been evaluated as prodrug forms. These compounds are designed to protect phenolic drugs against first-pass metabolism, showcasing a strategic application in enhancing drug bioavailability. The stability of these carbamates in various biological media has been studied, with findings suggesting that specific base-catalyzed cyclization can lead to the release of the parent phenolic drug, underlining a novel approach in prodrug design (Thomsen & Bundgaard, 1993).

Pharmacological Potential

While direct information on the pharmacological applications of phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate was not found, related compounds have been explored for their biological activities. For instance, acetylcholinesterase inhibitors based on carbamic acid quinolin-6-yl esters have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. These studies highlight the potential therapeutic value of structurally similar compounds (Decker, 2007).

特性

IUPAC Name |

phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFFLQIASRTXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

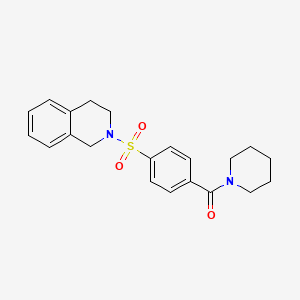

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone](/img/structure/B2566019.png)

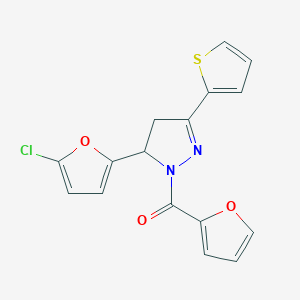

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2566030.png)

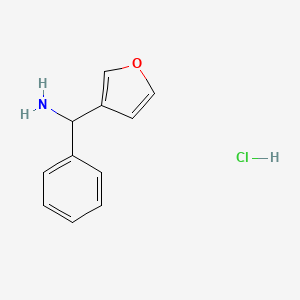

![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)

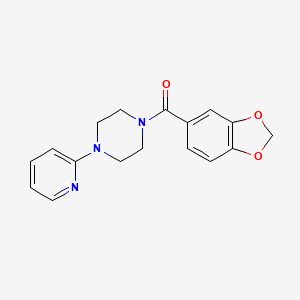

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)